

Voxtalisib Efficacy: Preclinical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Voxtalisib

CAS No.: 934493-76-2

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Cancer Model	Experimental Setup	Key Findings (Voxtalisib vs. Control)	Proposed Mechanism	Citation
Acute Myeloid Leukemia (AML) & Chronic Myeloid Leukemia (CML) <i>In vitro</i>	Human cell lines: HL60 (AML) and K562 (CML), including their multidrug-resistant counterparts.	Dose-dependent growth inhibition (IC50: ~1.5-3.5 μ M in sensitive lines; ~3-7 μ M in resistant lines). Induced G0/G1 cell cycle arrest and promoted apoptosis .	Inhibition of PI3K/Akt/mTOR signaling; reduced phosphorylation of key proteins (Akt, S6, 4E-BP1).	[1]
Glioblastoma (GBM) & GBM Cancer Stem Cells (CSCs) <i>In vitro & In vivo</i>	Human U87 MG GBM cells and isolated CD133+ CSCs; rat model with orthotopic N1-S1 hepatocellular carcinoma (for pathway analysis).	Reduced cell viability and proliferation. Inhibited cell motility and invasion. Enhanced efficacy of Low-Intensity Pulsed Ultrasound (LIPUS). <i>In vivo</i> : Increased p-AKT in TTFIELDS-treated controls, reversed by PI3K/mTOR inhibition.	Inhibition of PI3K/Akt/mTOR pathway; suppression of F-actin organization and induction of autophagy.	[2] [3]

Experimental Protocol Details

For the **leukemia study**, the anti-proliferative effects of **Voxtalisib** were determined using the **MTT assay**. Cells were seeded in 96-well plates and treated with a gradient concentration of **Voxtalisib** for 72 hours. Cell cycle distribution and apoptosis were analyzed using **flow cytometry** after staining with propidium iodide (PI) and Annexin V-FITC/PI, respectively. The underlying mechanisms were investigated through **western blotting** to detect the expression and phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway and related cell cycle regulators [1].

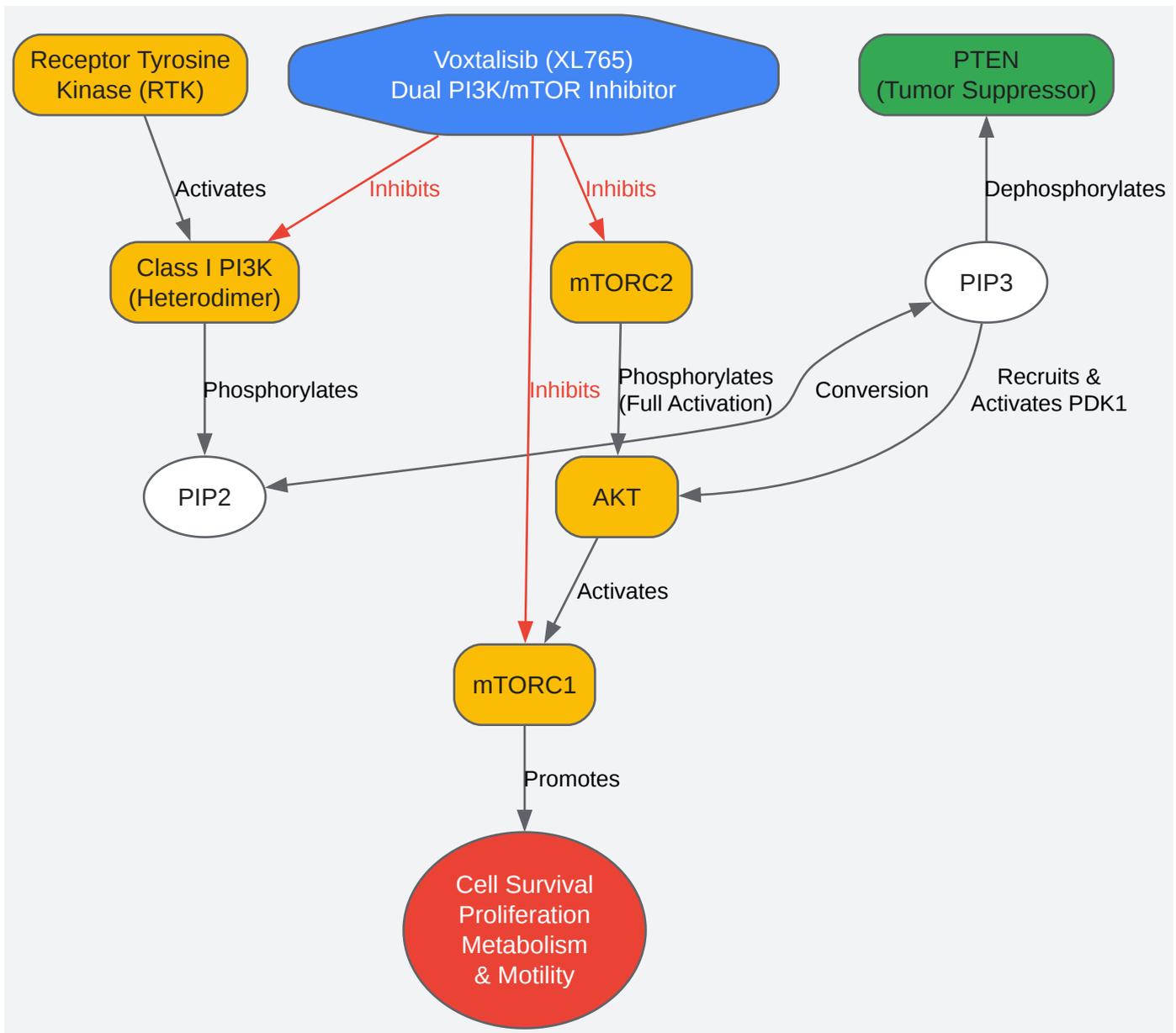
For the **glioblastoma study**, the CD133+ cancer stem cells (CSCs) were isolated from the U87 MG cell population using **magnetic-activated cell sorting (MACS)**. Cell viability was assessed via MTT assay after **Voxtalisib** and/or LIPUS treatment. Key experiments included:

- **Western Blotting:** To analyze protein expression and phosphorylation.
- **Immunofluorescence Staining:** To observe F-actin organization and cytoskeletal changes.
- **Transwell Assay:** To evaluate cell migration and invasion capabilities [2]. The *in vivo* validation of PI3K/mTOR pathway involvement involved immunohistochemical analysis of tumor sections from rats treated with TFields (Tumor Treating Fields) to detect phosphorylation of AKT [3].

Mechanism of Action and Pathway

Voxtalisib (XL765) is a synthetic small-molecule ATP-competitive inhibitor that **simultaneously targets PI3K and mTOR** in a single binding site, classifying it as a dual PI3K/mTOR inhibitor [4] [1]. This dual action blocks the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell survival, proliferation, metabolism, and motility, which is frequently hyperactivated in cancer [4] [2] [5].

The diagram below illustrates the signaling pathway and **Voxtalisib**'s mechanism of action.



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Interpretation and Future Directions

The compiled data robustly supports **Voxtalisib**'s ability to reduce tumor cell growth and survival in preclinical models. Its efficacy against multidrug-resistant leukemia cell lines is particularly noteworthy, suggesting potential to overcome common resistance mechanisms [1]. Furthermore, its role in sensitizing cells to physical modalities like LIPUS and TTFields opens promising avenues for **combination therapies**, especially for treatment-resistant solid tumors like glioblastoma [2] [3].

- **Research Context:** The findings align with the broader rationale for developing dual PI3K/mTOR inhibitors, which aim to more completely suppress a critical oncogenic pathway and prevent compensatory activation that can occur with single-target agents [4].
- **Clinical Translation Note:** When interpreting these results, it is important to note that **Voxtalisib** was part of early-phase clinical trials for other cancers but did not progress to later stages or approval [6]. This highlights the well-known challenge of translating promising preclinical efficacy into successful human treatments.

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To cite this document: Smolecule. [Voxtalisib Efficacy: Preclinical Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548982#voxtalisib-tumor-reduction-vs-control>]

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